molecular formula C19H19ClN2O4S B5135724 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide

Cat. No. B5135724
M. Wt: 406.9 g/mol
InChI Key: MVMUKINKDFECDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide is a chemical compound that has shown potential in scientific research applications. It is a benzamide derivative that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of viral proteases, which are involved in viral replication.
Biochemical and Physiological Effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses. Additionally, it has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide has several advantages and limitations for lab experiments. Its advantages include its anti-inflammatory, anti-tumor, and anti-viral properties, which make it a useful tool for studying these processes. Its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide. These include further studies to determine its safety and efficacy in vivo, studies to determine its potential use in the treatment of inflammatory diseases, cancer, and viral infections, and studies to identify its molecular targets and mechanisms of action. Additionally, studies to develop analogs and derivatives of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide with improved properties and efficacy may also be of interest.

Synthesis Methods

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide can be synthesized through a specific method. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with N-(3-phenylpropyl)amine and 1,1-dioxido-3-oxo-2-isothiazolidinylsulfanyl chloride. The final product is obtained through purification and isolation.

Scientific Research Applications

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-phenylpropyl)benzamide has shown potential in scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses.

properties

IUPAC Name

2-chloro-N-(3-phenylpropyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c20-17-9-8-15(22-18(23)10-12-27(22,25)26)13-16(17)19(24)21-11-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMUKINKDFECDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.